molecular formula C14H12N2O2S B2826004 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole CAS No. 477846-88-1

2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B2826004
CAS No.: 477846-88-1
M. Wt: 272.32
InChI Key: DAPFHKNFOZNRMW-UHFFFAOYSA-N
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Description

2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that features a furan ring, a sulfanyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the reaction of 2-furyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 2-(2-furyl)-1,3,4-oxadiazole-5-thiol. This intermediate is then reacted with 4-methylbenzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The furan ring and the sulfanyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted furan and sulfanyl derivatives.

Scientific Research Applications

2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan ring, sulfanyl group, and oxadiazole ring may contribute to its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Furyl)-5-[(4-methylphenyl)sulfanyl]-1,3,4-oxadiazole
  • 2-(2-Furyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole
  • 2-(2-Furyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole

Uniqueness

2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall properties compared to similar compounds.

Properties

IUPAC Name

2-(furan-2-yl)-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-10-4-6-11(7-5-10)9-19-14-16-15-13(18-14)12-3-2-8-17-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPFHKNFOZNRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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